Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate
Description
Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate (IUPAC name) is a pyrimidine derivative with the molecular formula C₁₂H₁₄N₄O₃S₂ . Its structure features a pyrimidine core substituted with amino (–NH₂), cyano (–CN), and methylsulfanyl (–SCH₃) groups at positions 2, 5, and 6, respectively. A sulfanyl (–S–) linker at position 4 connects the pyrimidine ring to a 3-oxobutanoate moiety, which includes an ethyl ester (–COOEt) group. This compound is commercially available from suppliers like ChemDiv, which offers it in quantities starting from 1 mg for research purposes .
Its sulfanyl and ester groups may influence solubility, metabolic stability, and reactivity, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
ethyl 4-(2-amino-5-cyano-6-methylsulfanylpyrimidin-4-yl)sulfanyl-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-3-19-9(18)4-7(17)6-21-11-8(5-13)10(20-2)15-12(14)16-11/h3-4,6H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKUEWJAXBFDHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=NC(=C1C#N)SC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973492 | |
| Record name | Ethyl 4-{[5-cyano-2-imino-6-(methylsulfanyl)-1,2-dihydropyrimidin-4-yl]sulfanyl}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5790-19-2 | |
| Record name | Ethyl 4-{[5-cyano-2-imino-6-(methylsulfanyl)-1,2-dihydropyrimidin-4-yl]sulfanyl}-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction yields the desired pyrimidine derivative with high efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Ethyl 4-{[2-amino-5-cyano-6-(methylthio)pyrimidin-4-yl]thio}-3-oxobutanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Research: Researchers use this compound to study the effects of pyrimidine derivatives on biological systems, including their antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in nucleotide synthesis, thereby disrupting DNA replication and cell division. This makes it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Pyrimidine vs. Thieno[2,3-d]pyrimidine Derivatives
The target compound’s pyrimidine core contrasts with thieno[2,3-d]pyrimidine derivatives , which incorporate a fused thiophene ring. However, the thiophene’s electron-rich nature may alter redox stability compared to the pyrimidine’s –CN and –SCH₃ substituents .
Substituent Effects: –CF₃ vs. –SCH₃
Replacing –SCH₃ with –CF₃ (as in pyridine-based analogs ) significantly enhances lipophilicity and resistance to oxidative metabolism. For example, the –CF₃ group in Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate increases its logP value by ~1.5 units compared to the target compound, favoring blood-brain barrier penetration .
Heterocycle Diversity: Thiadiazole vs. Pyrimidine
The 1,3,4-thiadiazole derivative replaces the pyrimidine ring with a sulfur- and nitrogen-rich heterocycle. This modification introduces additional hydrogen-bond acceptors (N atoms) and alters solubility profiles, making it more suitable for aqueous environments.
Q & A
Q. Basic | Structural Characterization
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 381.1) and detects fragmentation pathways of sulfanyl linkages .
- X-ray Crystallography : SHELXL-based refinement (e.g., using single-crystal data) resolves stereochemical ambiguities, particularly for sulfur-containing moieties .
Advanced Tip : Combine DFT calculations with experimental data to predict electronic effects of the cyano and methylsulfanyl substituents .
What analytical challenges arise in quantifying reaction intermediates, and how can they be addressed?
Q. Advanced | Data Contradiction Analysis
- Challenge : Overlapping HPLC peaks due to similar polarities of sulfanyl intermediates and byproducts.
- Solution : Use reverse-phase columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to enhance separation .
- Challenge : Discrepancies in NMR yields vs. gravimetric yields due to hygroscopic byproducts.
- Solution : Conduct Karl Fischer titration to quantify water content and adjust reaction stoichiometry .
Case Study : In analogous pyrimidine derivatives, adjusting pH to 7–8 minimized hydrolysis of the oxobutanoate ester during workup .
How do structural modifications at the sulfanyl and oxobutanoate groups influence biological activity?
Q. Advanced | Structure-Activity Relationships (SAR)
- Sulfanyl Group Oxidation : Conversion to sulfone (-SO₂-) via mCPBA increases electrophilicity, enhancing interactions with cysteine residues in enzyme active sites (e.g., kinase inhibition) .
- Ester Hydrolysis : Replacing the ethyl ester with a carboxylate improves solubility but may reduce membrane permeability .
- Pyrimidine Ring Substitution : The 5-cyano group enhances electron-withdrawing effects, stabilizing H-bonding with targets like aldose reductase .
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict binding modes before synthesizing derivatives .
What strategies mitigate side reactions during Michael addition steps in related compounds?
Q. Advanced | Reaction Mechanism Analysis
- Competitive Pathways : Thioglycolic acid (II) may undergo undesired dimerization instead of adding to α,β-unsaturated ketones.
- Mitigation : Use excess maleic anhydride (I) and low temperatures (0–5°C) to favor Michael adduct formation .
- Stereochemical Control : Chiral auxiliaries or asymmetric catalysts (e.g., Cinchona alkaloids) can enforce enantioselectivity in oxobutanoate intermediates .
Q. Advanced | Preclinical Profiling
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor ester hydrolysis via LC-MS over 24 hours .
- Oxidative Stress Test : Expose to H₂O₂ (1 mM) to assess sulfanyl group oxidation kinetics .
- Plasma Protein Binding : Use ultrafiltration followed by MS to quantify free vs. bound fractions .
Key Finding : In pyrido[1,2-a]pyrimidin-4-ones, ester stability correlated with prolonged in vivo efficacy .
What computational tools are recommended for predicting the compound’s reactivity?
Q. Advanced | Theoretical Chemistry
- DFT Calculations : Gaussian or ORCA software to model transition states of sulfanyl group reactions (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate solvation effects on the oxobutanoate moiety using GROMACS .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity risks .
How can crystallographic data resolve polymorphism issues in this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
